Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro-
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Overview
Description
Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by the presence of two nitro groups at the 7 and 8 positions, a methyl group at the 1 position, and a partially hydrogenated quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro-, typically involves the hydrogenation of quinoline or its substituted derivatives. The hydrogenation process is carried out using heterogeneous catalysts such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method provides good yields and is widely used for large-scale production. The hydrogenation and nitration steps are then applied to obtain the desired substituted quinoline derivatives.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1,2,3,4-tetrahydro-1-methyl-7,8-diaminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Isoquinoline: A structural isomer with different biological properties.
Tetrahydroquinoline: A partially hydrogenated derivative with applications in medicinal chemistry.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61862-88-2 |
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Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-methyl-7,8-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H11N3O4/c1-11-6-2-3-7-4-5-8(12(14)15)10(9(7)11)13(16)17/h4-5H,2-3,6H2,1H3 |
InChI Key |
KMYLRZRLGKJZLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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